5-Chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyrimidin-2-amine
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Overview
Description
5-Chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and an amine group, along with a side chain containing a chlorophenyl and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyrimidin-2-amine typically involves multi-step organic reactions
Pyrimidine Core Synthesis: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Side Chain Introduction: The side chain containing the chlorophenyl and methoxyethyl groups can be introduced via nucleophilic substitution reactions. This involves reacting the chlorinated pyrimidine with 2-(2-chlorophenyl)-2-methoxyethylamine under suitable conditions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl side chain, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrimidine ring, converting them into amines or other reduced forms.
Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrimidines with various functional groups.
Scientific Research Applications
5-Chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases or as a ligand for specific receptors, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-aminopyrimidine: Lacks the side chain but shares the pyrimidine core with a chlorine atom.
2-(2-Chlorophenyl)-2-methoxyethylamine: Contains the side chain but lacks the pyrimidine core.
N-(2-Chlorophenyl)pyrimidin-2-amine: Similar structure but without the methoxyethyl group.
Uniqueness
5-Chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyrimidin-2-amine is unique due to the combination of its pyrimidine core and the specific side chain, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O/c1-19-12(10-4-2-3-5-11(10)15)8-18-13-16-6-9(14)7-17-13/h2-7,12H,8H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTVADVNEVQPJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC=C(C=N1)Cl)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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